molecular formula C17H18O B14730463 6-Methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran CAS No. 5526-56-7

6-Methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran

Cat. No.: B14730463
CAS No.: 5526-56-7
M. Wt: 238.32 g/mol
InChI Key: QGCPQXQKINGYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methylphenylacetic acid with methyl vinyl ketone in the presence of a strong acid catalyst can yield the desired benzopyran structure.

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in large-scale production. The reaction conditions are carefully controlled to ensure the reproducibility and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-Methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and differentiation.

Comparison with Similar Compounds

    Zolpidem: A hypnotic agent with a similar benzopyran structure.

    Benzopyrene: A polycyclic aromatic hydrocarbon with known carcinogenic properties.

    Coumarin: A fragrant organic chemical compound in the benzopyran family.

Uniqueness: 6-Methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other benzopyrans, this compound exhibits a unique combination of stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

5526-56-7

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

6-methyl-2-(4-methylphenyl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C17H18O/c1-12-3-6-14(7-4-12)16-10-8-15-11-13(2)5-9-17(15)18-16/h3-7,9,11,16H,8,10H2,1-2H3

InChI Key

QGCPQXQKINGYLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CCC3=C(O2)C=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.